1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
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Description
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins from arachidonic acid . This leads to a decrease in inflammation, as prostaglandins are key mediators of this process .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are key mediators of inflammation . This leads to a decrease in the inflammatory response .
Biological Activity
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a synthetic compound that integrates a piperazine ring, a benzothiazole moiety, and a tosyl group. Its molecular formula is C₁₅H₁₄F N₃ O₂ S, and it exhibits significant potential in various biological applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Piperazine ring : Known for its role in enhancing pharmacological properties.
- Benzothiazole moiety : Associated with diverse biological activities, including anticancer and antimicrobial effects.
- Tosyl group : Enhances solubility and reactivity.
The presence of a fluorine atom in the benzothiazole ring may improve the compound's metabolic stability and biological activity compared to non-fluorinated analogs.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit potent anticancer activities. For instance, studies have shown that benzothiazole derivatives can inhibit the Forkhead box M1 (FOXM1) transcription factor, which is overexpressed in various cancers, including triple-negative breast cancer (TNBC) and prostate cancer. In vitro studies demonstrated that certain benzothiazole derivatives significantly inhibited FOXM1 at lower concentrations compared to established inhibitors .
Antimicrobial Effects
Benzothiazole derivatives are also recognized for their antimicrobial properties. A study on similar compounds revealed significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole compounds has been documented. For example, some derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Coupling Reactions : Involves the reaction of substituted 2-amino benzothiazoles with tosylated piperazine derivatives.
- Multi-Step Synthesis : Typically includes protection-deprotection strategies to selectively introduce functional groups at specific sites on the molecule.
Study 1: FOXM1 Inhibition
In a study investigating novel benzothiazole derivatives, it was found that specific compounds effectively inhibited FOXM1 in MDA-MB-231 cells. The results indicated that these inhibitors could reduce cell proliferation and invasion in vitro, highlighting their potential as therapeutic agents for TNBC .
Study 2: Antimicrobial Screening
Another study evaluated a series of benzothiazole compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibitory effects, suggesting their potential use as new antibiotics .
Comparative Analysis
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-14-5-7-15(8-6-14)29(26,27)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMCYQJLTUWAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.